molecular formula C7H12N2O B13599191 2-Azaspiro[3.3]heptane-2-carboxamide

2-Azaspiro[3.3]heptane-2-carboxamide

Cat. No.: B13599191
M. Wt: 140.18 g/mol
InChI Key: WGZGLUBIBQZDBW-UHFFFAOYSA-N
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Description

2-Azaspiro[33]heptane-2-carboxamide is a synthetic compound characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[3.3]heptane-2-carboxamide typically involves the construction of the spirocyclic scaffold through ring-closing reactions. One common method includes the cyclization of 1,3-bis-electrophiles with 1,1-bis-nucleophiles. For instance, the reaction of a suitable amine with a cyclic ketone under acidic or basic conditions can yield the desired spirocyclic amide .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.3]heptane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized derivatives of the spirocyclic amide, which can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

2-Azaspiro[3

Mechanism of Action

The mechanism by which 2-Azaspiro[3.3]heptane-2-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-1-azaspiro[3.3]heptane: Similar in structure but contains an oxygen atom within the ring.

    2-Azaspiro[3.3]heptane-6-carboxylic acid: An analogue with a carboxylic acid functional group instead of an amide.

    6-Amino-2-azaspiro[3.3]heptane:

Uniqueness

2-Azaspiro[3.3]heptane-2-carboxamide stands out due to its amide functional group, which provides unique chemical reactivity and potential for hydrogen bonding. This makes it a valuable scaffold in medicinal chemistry for the design of bioactive molecules .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-azaspiro[3.3]heptane-2-carboxamide

InChI

InChI=1S/C7H12N2O/c8-6(10)9-4-7(5-9)2-1-3-7/h1-5H2,(H2,8,10)

InChI Key

WGZGLUBIBQZDBW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CN(C2)C(=O)N

Origin of Product

United States

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